molecular formula C14H18FNO4 B6306718 Tert-butyl (2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)carbamate CAS No. 2018900-08-6

Tert-butyl (2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)carbamate

Cat. No.: B6306718
CAS No.: 2018900-08-6
M. Wt: 283.29 g/mol
InChI Key: QPYVDCJIUQBNLN-UHFFFAOYSA-N
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Description

Tert-butyl (2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)carbamate is a chemical compound with the molecular formula C13H18FNO4 It is a derivative of carbamic acid and features a tert-butyl ester group, a fluoro-substituted phenyl ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluoro-substituted phenyl ketone under controlled conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like acetone, followed by the addition of the fluoro-substituted phenyl ketone. The reaction mixture is then refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl (2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate
  • tert-butyl (2-bromo-4-butylphenyl)carbamate
  • tert-butyl (3-chloro-5-isopropylisoquinolin-8-yl)carbamate

Uniqueness

Tert-butyl (2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)carbamate is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and binding affinity to molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

tert-butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(18)16-8-11(17)9-5-6-12(19-4)10(15)7-9/h5-7H,8H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYVDCJIUQBNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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